molecular formula C20H20N2O7 B2487238 Thalidomide-O-PEG2-propargyl CAS No. 2098487-52-4

Thalidomide-O-PEG2-propargyl

Cat. No.: B2487238
CAS No.: 2098487-52-4
M. Wt: 400.387
InChI Key: XJWGDRINRIEEJD-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG2-propargyl is a chemical compound that has been synthesized as a conjugate of an E3 ligase ligand and a linker. It incorporates the cereblon ligand based on Thalidomide, along with a 2-unit polyethylene glycol (PEG) linker. This compound is specifically designed for use in PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes ligand-induced protein degradation .

Mechanism of Action

Target of Action

The primary target of Thalidomide-O-PEG2-propargyl is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

this compound, like other Thalidomide derivatives, binds to CRBN . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and a 2-unit PEG linker .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the degradation of non-native substrates recruited to CRL4 CRBN

Pharmacokinetics

It is known that the compound contains a peg linker, which is often used to improve the solubility and bioavailability of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are the degradation of non-native substrates recruited to CRL4 CRBN . This can lead to changes in cellular processes regulated by these substrates.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the presence of such molecules in the environment could potentially affect the compound’s action.

Biochemical Analysis

Biochemical Properties

Thalidomide-O-PEG2-propargyl contains a Cereblon ligand, a PEG linker, and a terminal alkyne, which are ready for click conjugation . This product is designed for conjugation to target proteins for PROTAC Research and Development . The compound interacts with various enzymes and proteins, particularly those involved in the ubiquitin-proteasome pathway .

Cellular Effects

The cellular effects of this compound are primarily related to its role in PROTAC technology. By binding to target proteins, it can induce their degradation, thereby influencing various cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the E3 ubiquitin ligase complex. It binds to cereblon (CRBN), a primary direct target of thalidomide . This binding leads to the recognition of various ‘neosubstrates’ depending on the shape of the ligand . The compound can thus exert its effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Thalidomide, the parent compound, has been shown to induce teratogenic effects by bypassing an important embryonic defense system

Dosage Effects in Animal Models

Information on the dosage effects of this compound in animal models is currently unavailable. Thalidomide, the parent compound, has been extensively studied, and its effects vary with different dosages .

Metabolic Pathways

Thalidomide, the parent compound, undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .

Subcellular Localization

The parent compound thalidomide has been shown to have effects on various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-O-PEG2-propargyl is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a PEG linker and a propargyl group. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG2-propargyl undergoes various chemical reactions, including:

    Substitution Reactions: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

    Click Chemistry:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thalidomide-O-PEG2-propargyl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Thalidomide-O-PEG2-propargyl can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable tool for studying protein degradation and developing targeted therapies.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWGDRINRIEEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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